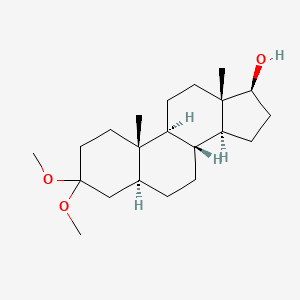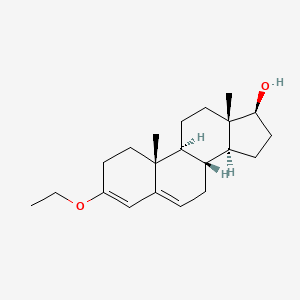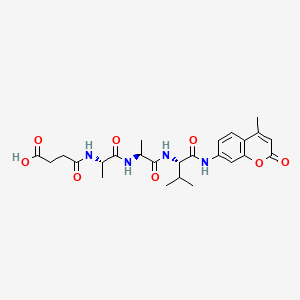
Maackiaflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maackiaflavanone is a type of prenylated flavanone . It can be isolated from M. amurensi . The CAS number is 156162-10-6 . It has been found to show cytotoxic activity with an IC50 value of 7.8 µM against the human cancer cell line A375S2 .
Synthesis Analysis
Prenylated flavonoids like this compound are a special type of flavonoid derivative that is characteristic of modification by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation, and enrich the structural and biological diversity of prenylated flavonoids .Molecular Structure Analysis
The molecular weight of this compound is 438.51 . Its formula is C26H30O6 . The structure classification is Flavonoids Flavonones .Physical And Chemical Properties Analysis
This compound is a powder . The product should be stored under the recommended conditions in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Isolation and Structural Characterization : Maackiaflavanone was first isolated from the roots of Maackia amurensis subsp. Buergeri. This prenylated flavanone, along with seven other compounds, was characterized, expanding the knowledge of the chemical constituents of this plant (Matsuura et al., 1994).
Cytotoxic Properties : A study on the stem bark of Maackia amurensis identified several prenylated flavonoids, including this compound, which exhibited cytotoxic activities against various human cancer cell lines. This suggests a potential application in cancer research and therapy (Li et al., 2009).
Antioxidative and Antitumor Effects : Isoflavones isolated from the leaves of Maackia fauriei, including this compound, have shown antioxidative and antitumor effects. These compounds were tested for their radical scavenging abilities and cytotoxic activity against human cancer cell lines, indicating their potential in antioxidant and anticancer therapies (Yoon et al., 2016).
Chemical Constituents and Activities : A comprehensive study on Maackia amurensis identified various polyphenolic compounds, including this compound, in its root bark. The research contributes to understanding the chemical composition and potential therapeutic applications of this plant (Kulesh & Denisenko, 2003).
Inhibition of Diacylglycerol Acyltransferase : this compound, isolated from Maackia amurensis, was studied for its potential in inhibiting diacylglycerol acyltransferase activity. This enzyme plays a crucial role in triglyceride synthesis, suggesting this compound's potential in metabolic and cardiovascular research (Li et al., 2015).
Anti-inflammatory and Antioxidant Activities : New flavonoids, including variants of this compound, were isolated from Maackia amurensis and evaluated for their anti-inflammatory and antioxidant activities. This research underscores the potential of this compound in inflammation and oxidative stress-related conditions (Chen et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXMSLAHMVXOH-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

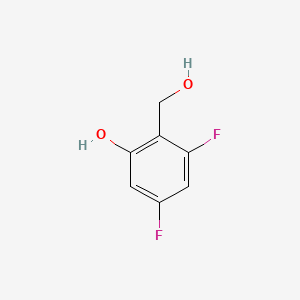
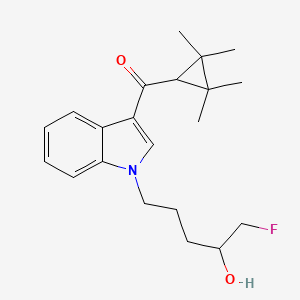


![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

